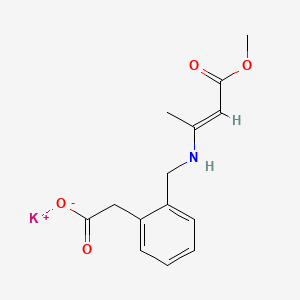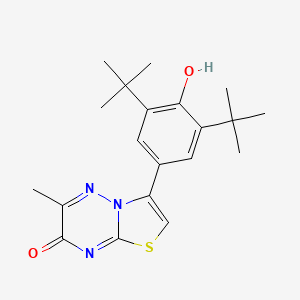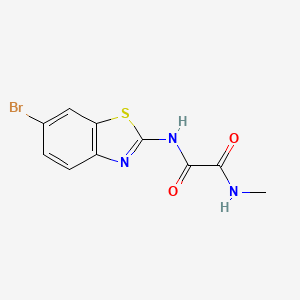
N-(6-Bromo-2-benzothiazolyl)-N'-methylethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Bromo-2-benzothiazolyl)-N’-methylethanediamide is a chemical compound known for its unique structure and properties. It is primarily used as an amyloid imaging agent, binding to Amyloid-β (1-40) with high affinity . This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Bromo-2-benzothiazolyl)-N’-methylethanediamide typically involves the reaction of 6-bromo-2-benzothiazole with N-methylethanediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst, such as triethylamine. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-(6-Bromo-2-benzothiazolyl)-N’-methylethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzothiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone derivative, while substitution reactions can produce various substituted benzothiazole derivatives .
Scientific Research Applications
N-(6-Bromo-2-benzothiazolyl)-N’-methylethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in the study of amyloid plaques and their role in neurodegenerative diseases such as Alzheimer’s disease.
Medicine: Utilized as an imaging agent for detecting amyloid plaques in the brain, aiding in the diagnosis and study of Alzheimer’s disease.
Industry: Applied in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The compound exerts its effects by binding to Amyloid-β (1-40) with high affinity. This binding is facilitated by the unique structure of the compound, which allows it to interact specifically with the amyloid plaques. The molecular targets involved include the amyloid plaques themselves, and the pathways affected are those related to amyloid aggregation and deposition .
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine
- 4-(6-Bromo-2-benzothiazolyl)benzenamine
Uniqueness
N-(6-Bromo-2-benzothiazolyl)-N’-methylethanediamide is unique due to its high affinity for Amyloid-β (1-40) and its effectiveness as an amyloid imaging agent. Compared to similar compounds, it offers better binding specificity and stability, making it a valuable tool in scientific research and medical diagnostics .
Properties
CAS No. |
104388-95-6 |
|---|---|
Molecular Formula |
C10H8BrN3O2S |
Molecular Weight |
314.16 g/mol |
IUPAC Name |
N'-(6-bromo-1,3-benzothiazol-2-yl)-N-methyloxamide |
InChI |
InChI=1S/C10H8BrN3O2S/c1-12-8(15)9(16)14-10-13-6-3-2-5(11)4-7(6)17-10/h2-4H,1H3,(H,12,15)(H,13,14,16) |
InChI Key |
CAHHZWIMGMIKJV-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C(=O)NC1=NC2=C(S1)C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



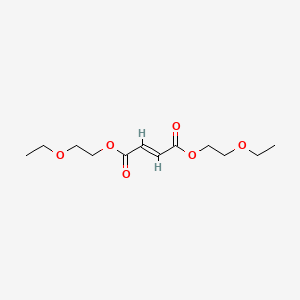
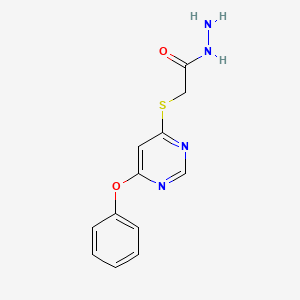


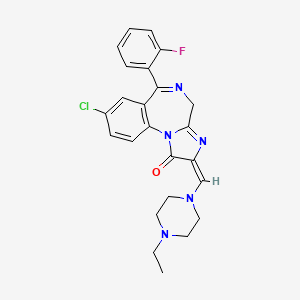
![9,9-Bis[2-(2-methoxyethoxy)ethoxy]-N-methyl-2,5,8-trioxa-9-siladodecan-12-amine](/img/structure/B12702795.png)
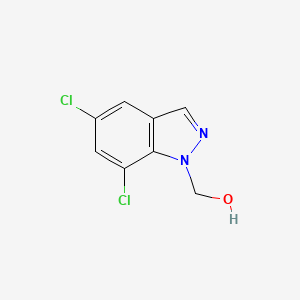


![4-amino-5-chloro-2-ethoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide;oxalic acid](/img/structure/B12702818.png)

